molecular formula C9H9BrClFO B1530405 4-Chloro-3-ethoxy-2-fluorobenzyl bromide CAS No. 1323966-30-8

4-Chloro-3-ethoxy-2-fluorobenzyl bromide

Cat. No.: B1530405
CAS No.: 1323966-30-8
M. Wt: 267.52 g/mol
InChI Key: CSQVWQCEILWYKD-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-2-fluorobenzyl bromide is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and bromine atoms on a benzene ring, along with an ethoxy group. This compound is known for its utility in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl bromide typically involves the halogenation of benzene derivatives. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions under controlled conditions. The process involves the use of halogenating agents such as chlorine, fluorine, and bromine gases, along with catalysts to facilitate the reactions. The reactions are carried out in specialized reactors designed to handle hazardous chemicals safely.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxy-2-fluorobenzyl bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide (NaOH) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of the corresponding hydrocarbon.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-3-ethoxy-2-fluorobenzyl bromide is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules for biological studies.

Mechanism of Action

The mechanism by which 4-Chloro-3-ethoxy-2-fluorobenzyl bromide exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved vary depending on the application, but the compound's reactivity makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

  • 4-Bromochlorobenzene

  • 2-Fluorobenzyl bromide

  • 3-Ethoxybenzyl bromide

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-3-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVWQCEILWYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219144
Record name Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-30-8
Record name Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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